Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate
Overview
Description
Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate is an organic compound with the molecular formula C9H7BrN2O6. It is an important intermediate in the synthesis of a variety of organic compounds, including drugs, dyes, and pharmaceuticals. This compound is also used in the production of various pesticides and herbicides. Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate has a wide range of applications in organic synthesis and is used in the production of a variety of organic compounds, including drugs, dyes, and pharmaceuticals.
Scientific Research Applications
Photodynamic Therapy Applications
One study focused on the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base for photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Microbial Metabolism
Research on Pseudomonas putida has shown its capability to oxidize aromatic acids, including those structurally related to Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate, into methanol. This process highlights the metabolic flexibility of bacteria in utilizing complex organic compounds, potentially contributing to bioremediation efforts or bioconversion processes (Donnelly & Dagley, 1980).
Organic Synthesis and Chemical Reactions
Several studies have explored the synthesis of various organic compounds, demonstrating the utility of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate and related chemicals in creating novel molecules. For example, research on the correction of supposed tele nucleophilic aromatic substitution led to the synthesis of 4-methoxy-3,5-dinitrobenzaldehyde, highlighting the intricacies of organic synthesis (Monk, Siles, Pinney, & Garner, 2003). Another study focused on preparing bicyclic herbicide precursors through intramolecular Stork-Danheiser kinetic alkylation reactions, illustrating the role of such chemicals in developing agricultural products (Liepa, Wilkie, Winkler, & Winzenberg, 1992).
Antioxidant and Biological Activities
Investigations into the marine red alga Rhodomela confervoides led to the isolation of naturally occurring bromophenols with potent antioxidant activities. These findings suggest the potential of marine-derived compounds for food preservation and pharmaceutical applications due to their ability to scavenge free radicals (Li, Li, Gloer, & Wang, 2011).
Safety And Hazards
properties
IUPAC Name |
methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O7/c1-18-5-3-4(10)7(11(14)15)6(9(13)19-2)8(5)12(16)17/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNLBOKRBFNVKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408784 | |
Record name | methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate | |
CAS RN |
56709-74-1 | |
Record name | methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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